Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate
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Overview
Description
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenylthio group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate typically involves the esterification of 2-(4-bromophenylthio)-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Methyl 2-(4-aminophenylthio)-5-nitrobenzoate.
Oxidation: Methyl 2-(4-bromophenylsulfonyl)-5-nitrobenzoate.
Scientific Research Applications
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the bromophenylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-fluorophenylthio)-5-nitrobenzoate
- Methyl 2-(4-methylphenylthio)-5-nitrobenzoate
Comparison: Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., ease of substitution).
Properties
Molecular Formula |
C14H10BrNO4S |
---|---|
Molecular Weight |
368.2g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4S/c1-20-14(17)12-8-10(16(18)19)4-7-13(12)21-11-5-2-9(15)3-6-11/h2-8H,1H3 |
InChI Key |
MDBVXDVXNUUTGD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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